molecular formula C15H24N4O2 B2551674 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-isopropylurea CAS No. 1797957-96-0

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-isopropylurea

Cat. No.: B2551674
CAS No.: 1797957-96-0
M. Wt: 292.383
InChI Key: VBUQDOLZEIJYNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-isopropylurea is a chemical compound that belongs to the class of urea derivatives. It is also known as CPI-455 and has been the subject of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis of pyrimidine derivatives often involves microwave irradiative cyclocondensation, showcasing the efficiency of modern synthetic methods in producing compounds with potential insecticidal and antibacterial properties (Deohate & Palaspagar, 2020). Another study highlights the synthesis of pyrimidinone derivatives showing anticancer and anti-5-lipoxygenase activities, indicating the therapeutic potential of such compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016).

Antitumor and Antimicrobial Agents

Pyrimidine derivatives have been explored as dual inhibitors of thymidylate synthase and dihydrofolate reductase, showing significant antitumor activities (Gangjee et al., 2009). Their antimicrobial properties are also of interest, with several compounds synthesized from pyrimidines exhibiting good antibacterial and antifungal activities (Hossan et al., 2012).

Mechanistic Insights and Molecular Docking

Studies have also focused on the intrinsic electrophilicity of pyrimidine derivatives, providing insights into their potential reactivity and interactions with biological targets. Such research is critical for understanding the mode of action and designing analogs with improved efficacy and reduced toxicity (Kalgutkar et al., 2011).

Properties

IUPAC Name

1-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-11(2)18-15(21)16-7-8-19-10-17-13(9-14(19)20)12-5-3-4-6-12/h9-12H,3-8H2,1-2H3,(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUQDOLZEIJYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCCN1C=NC(=CC1=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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